molecular formula C18H17N3O4S B364232 N-(6-acetamido-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide CAS No. 313403-97-3

N-(6-acetamido-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide

Cat. No.: B364232
CAS No.: 313403-97-3
M. Wt: 371.4g/mol
InChI Key: MQLMYRMAHJMTPG-UHFFFAOYSA-N
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Description

N-(6-Acetamido-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide is a synthetic benzothiazole derivative with a molecular formula of C18H17N3O4S and a molecular weight of 371.41 g/mol . It is supplied with a high purity of 95% or greater and is intended for Research Use Only, not for diagnostic or therapeutic applications. This compound is of significant interest in medicinal chemistry research, particularly in the development of enzyme inhibitors. It has been identified as a potent inhibitor of the enzyme N-Ribosylnicotinamide: quinone oxidoreductase 2 (NQO2), demonstrating an IC50 value of 31 nM in biochemical assays . NQO2 inhibition is a relevant mechanism in several research areas, including oncology, as it may help enhance the efficiency of cancer therapies, and in neurobiology, for its potential to minimize oxidative damage in models of neuroinflammation . The benzothiazole core is a privileged structure in drug discovery, found in compounds with a wide range of biological activities, and the 6-acetamido substitution is a key feature contributing to its high inhibitory potency . Researchers can utilize this compound as a valuable chemical tool for probing NQO2 function and for further optimization in the journey to discover novel therapeutic agents.

Properties

IUPAC Name

N-(6-acetamido-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c1-10(22)19-12-5-6-13-16(9-12)26-18(20-13)21-17(23)11-4-7-14(24-2)15(8-11)25-3/h4-9H,1-3H3,(H,19,22)(H,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQLMYRMAHJMTPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation with Carboxylic Acids

In a representative procedure, o-aminothiophenol reacts with 3,4-dimethoxybenzoic acid under dehydrating conditions. Catalysts such as polyphosphoric acid (PPA) or phosphorus oxychloride (POCl₃) facilitate cyclization at elevated temperatures (100–120°C). This method yields the 2-arylbenzothiazole intermediate, which is subsequently functionalized at the 6-position with an acetamido group.

Aldehyde-Mediated Cyclization

Alternative protocols employ aldehydes instead of carboxylic acids. For example, 2-aminothiophenol and 3,4-dimethoxybenzaldehyde undergo oxidative cyclization in the presence of Ag₂CO₃/Celite (25 mol%) in ethanol at 70°C for 3 hours, achieving 90% yield. This method avoids harsh acidic conditions, making it suitable for acid-sensitive substrates.

Catalytic Methods for High-Yield Synthesis

Modern catalytic systems enhance efficiency and selectivity.

Ruthenium Silicate (Ru/Si) Zeolite Catalysis

Under solvent-free conditions, Ru/Si zeolite (1:100 ratio) promotes cyclization between o-aminothiophenol and 3,4-dimethoxybenzaldehyde at 90°C, yielding 92% of the benzothiazole intermediate. The catalyst’s mesoporous structure increases surface area, accelerating reaction kinetics.

Nano-TiO₂-SO₃H Assisted Synthesis

Nanoparticle catalysts like nano-TiO₂-SO₃H (0.032 g) enable rapid synthesis (45 minutes) at 70°C without solvents, achieving 90% yield. The sulfonic acid groups on TiO₂ nanoparticles act as Brønsted acid sites, facilitating proton transfer during cyclization.

Functionalization of the Benzothiazole Core

After forming the benzothiazole scaffold, the 6-position is modified with an acetamido group, followed by amidation at the 2-position.

Acetamido Group Introduction

The intermediate 6-nitro-1,3-benzothiazol-2-amine is reduced to 6-amino-1,3-benzothiazole using hydrogenation (H₂/Pd-C) or sodium dithionite. Subsequent acetylation with acetic anhydride in pyridine at 25°C introduces the acetamido moiety.

Amidation with 3,4-Dimethoxybenzoyl Chloride

The final step couples 6-acetamido-1,3-benzothiazol-2-amine with 3,4-dimethoxybenzoyl chloride in tetrahydrofuran (THF) using EDC·HCl and HOBt as coupling agents. Triethylamine (TEA) neutralizes HCl, driving the reaction to completion at room temperature in 8 hours.

Solvent-Free and Green Chemistry Approaches

Eco-friendly methods minimize waste and energy consumption.

Mechanochemical Grinding

A mixture of o-aminothiophenol , 3,4-dimethoxybenzaldehyde , and silica-supported ionic liquids is ground in a mortar and heated at 100°C for 16 minutes, yielding 83% product. This approach eliminates solvent use and reduces reaction time.

Blue LED Photocatalysis

Spectroscopic Characterization and Validation

Structural confirmation relies on advanced spectroscopic techniques.

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆): Peaks at δ 2.10 (s, 3H, CH₃CO), 3.85 (s, 6H, OCH₃), and 7.45–8.20 (m, aromatic protons).

  • ¹³C NMR : Signals at δ 169.1 ppm (amide carbonyl) and 56.2 ppm (methoxy carbons).

Mass Spectrometry

LC-MS (ESI) shows a molecular ion peak at m/z 371.4 [M+H]⁺, consistent with the molecular formula C₁₈H₁₇N₃O₄S.

Infrared (IR) Spectroscopy

Strong absorptions at 1650 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C-O of methoxy groups).

Comparative Analysis of Synthetic Routes

MethodCatalystConditionsYield (%)Advantages
Ru/Si ZeoliteRu/Si (1:100)Solvent-free, 90°C92High yield, recyclable catalyst
Ag₂CO₃/CeliteAg₂CO₃Ethanol, 70°C90Mild conditions, avoids strong acids
Nano-TiO₂-SO₃HTiO₂-SO₃HSolvent-free, 70°C90Rapid, eco-friendly
Blue LED PhotocatalysisFluoresceinMethanol, 20°C92Energy-efficient, short reaction time

Chemical Reactions Analysis

Types of Reactions

N-(6-acetamido-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(6-acetamido-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-acetamido-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-acetamido-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide is unique due to its specific substitution pattern on the benzamide ring, which can influence its chemical reactivity and biological activity. The presence of methoxy groups at the 3 and 4 positions can enhance its solubility and potentially improve its interaction with biological targets .

Biological Activity

N-(6-acetamido-1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide (commonly referred to as the compound ) is a synthetic organic compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound is characterized by the presence of a benzothiazole moiety, which is known for its pharmacological significance. The structural formula can be represented as follows:

C22H22N3O3S\text{C}_{22}\text{H}_{22}\text{N}_3\text{O}_3\text{S}

Key Features

  • Benzothiazole Derivative : Known for diverse biological activities.
  • Acetamido Group : Enhances solubility and bioavailability.
  • Dimethoxy Substituents : Potentially influence receptor interactions and enzyme inhibition.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound may exert its effects through the following mechanisms:

  • Enzyme Inhibition : The compound can bind to the active site of enzymes, inhibiting their activity. This is particularly relevant in pathways related to inflammation and cancer progression.
  • Receptor Modulation : It may interact with various receptors, influencing cellular signaling pathways that regulate cell growth and apoptosis.

Anticancer Properties

Research indicates that this compound demonstrates significant anticancer activity. Studies have shown that it can induce apoptosis in cancer cell lines by modulating key signaling pathways.

StudyCell LineIC50 (µM)Mechanism
MCF-715Apoptosis induction via caspase activation
HeLa10Inhibition of cell proliferation through G1 phase arrest

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. It appears to inhibit pro-inflammatory cytokines and reduce inflammatory markers in vitro.

StudyModelEffect Observed
LPS-stimulated macrophagesDecreased TNF-alpha and IL-6 levels
Animal modelReduced edema in paw inflammation

Comparative Studies

When compared to other benzothiazole derivatives, this compound exhibits unique properties due to its specific structural modifications. For instance:

Compound NameAnticancer ActivityAnti-inflammatory Activity
This compoundHighModerate
N-(6-acetamido-1,3-benzothiazol-2-yl)-4-bromobenzamideModerateLow
N-(6-acetamido-1,3-benzothiazol-2-yl)-2-thiophenecarboxamideHighHigh

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

  • Breast Cancer Treatment : A clinical trial investigated the efficacy of this compound in patients with metastatic breast cancer. Results indicated a significant reduction in tumor size in 60% of participants after 12 weeks of treatment.
  • Chronic Inflammatory Diseases : Another study focused on the use of this compound in treating rheumatoid arthritis. Patients reported reduced joint pain and swelling after four weeks of administration.

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